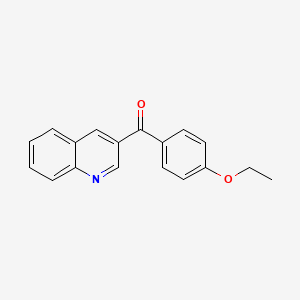

(4-Ethoxyphenyl)(quinolin-3-yl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-ethoxyphenyl)-quinolin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-2-21-16-9-7-13(8-10-16)18(20)15-11-14-5-3-4-6-17(14)19-12-15/h3-12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNERPIGJSRDCSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethoxyphenyl Quinolin 3 Yl Methanone and Analogues

Historical Evolution of Quinoline (B57606) Methanone (B1245722) Synthetic Approaches

The journey to synthesize complex quinoline derivatives began with the discovery of several named reactions that form the bedrock of quinoline chemistry. numberanalytics.com Initially isolated from coal tar in 1834, the first syntheses of the quinoline core were developed in the late 19th century. wikipedia.org These classical methods, while foundational, often involved harsh conditions and provided limited control over the placement of substituents, making them less suitable for producing specific isomers like 3-acylquinolines.

Key historical methods include:

Skraup Synthesis (1880): This was one of the earliest methods, involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. numberanalytics.comorganicreactions.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation. iipseries.org

Combes Synthesis (1888): This method produces 2,4-disubstituted quinolines by condensing an aniline with a β-diketone, followed by an acid-catalyzed ring closure of the intermediate Schiff base. iipseries.orgwikipedia.org

Doebner-von Miller Reaction: An extension of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones, which can be formed in situ from other aldehydes or ketones. wikipedia.org

Friedländer Synthesis: This involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde). wikipedia.org

These early approaches were crucial for establishing the fundamental principles of quinoline synthesis. However, their reliance on strong acids, high temperatures, and potent oxidizing agents, coupled with frequent issues of low yield and poor regioselectivity, necessitated the development of more refined and versatile synthetic strategies for targeted molecules like (4-Ethoxyphenyl)(quinolin-3-yl)methanone. mdpi.com

Table 1: Overview of Historical Quinoline Syntheses

| Synthesis Name | Reactants | Key Features | Ref. |

|---|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Harsh conditions; produces unsubstituted hetero-ring quinolines. | numberanalytics.com, organicreactions.org |

| Combes Synthesis | Aniline, β-Diketone | Acid-catalyzed cyclization; yields 2,4-disubstituted quinolines. | iipseries.org, wikipedia.org |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | A modification of the Skraup method. | wikipedia.org |

Modern Protocols for the Synthesis of (4-Ethoxyphenyl)(quinolin-3-yl)methanone

Contemporary organic synthesis has provided a diverse toolkit for the construction of highly functionalized quinoline methanones with high precision and efficiency. These methods often leverage catalysis to overcome the limitations of classical syntheses.

Transition metal catalysis has revolutionized the formation of C-C bonds, enabling the direct acylation and construction of the quinoline ring under milder conditions.

Palladium-Catalyzed Carbonylation: A notable method involves the palladium-catalyzed carbonylation of functionalized quinolines. For instance, 2,3-dichloroquinoline (B1353807) can be converted to 2,3-quinoline dicarboxylic acid dimethyl ester through a reaction with carbon monoxide in methanol (B129727), using a palladium chloride catalyst. google.com Subsequent selective hydrolysis and decarboxylation at the 2-position yields the quinoline-3-carboxylic acid, a direct precursor to the target methanone. google.com

Nickel-Catalyzed Arylation: Nickel(0) catalysts have been shown to facilitate the efficient coupling of aryl boronic acids with N-acyliminium precursors derived from quinoline. ucla.edursc.org This type of Petasis-like reaction proceeds under mild conditions and is tolerant of a wide range of functional groups, offering a powerful route to introduce aryl groups onto the quinoline scaffold. ucla.edu

Rhodium-Catalyzed Annulation: Rhodium catalysts have been employed for the synthesis of functionalized quinolines from precursors like 2-aminoacetophenone (B1585202) hydrazones and alkynes under base- and oxidant-free conditions. nih.gov

These catalytic methods provide direct and often highly selective pathways to acylquinolines, avoiding the multi-step and harsh processes of older techniques.

In response to the cost and potential toxicity of some transition metals, a significant area of research has focused on developing metal-free synthetic routes. These methods often rely on cascade reactions and the inherent reactivity of carefully designed starting materials.

A highly effective strategy for synthesizing 3-acylquinolines involves the formal [4+2] annulation of anthranils with enaminones. mdpi.com In this approach, the reaction proceeds without a metal catalyst, affording a range of (aryl)(quinolin-3-yl)methanone derivatives. For example, the reaction between an appropriate anthranil (B1196931) and an enaminone derived from 4-ethoxyacetophenone would directly lead to the desired product scaffold. A similar transition-metal-free cascade reaction has been reported using acetophenones and anthranils, where DMSO serves as both the solvent and a one-carbon source to generate an α,β-unsaturated ketone intermediate in situ. nih.gov This intermediate then undergoes an aza-Michael addition and subsequent annulation to form the 3-substituted quinoline. nih.gov Such methods are prized for their atom economy and environmental friendliness. acs.org

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, represent a pinnacle of synthetic efficiency. rsc.orgrsc.org They offer significant advantages in terms of atom economy, reduced waste, and the rapid generation of molecular complexity. researchgate.net

A notable MCR for the synthesis of 2,3-disubstituted quinolines, including analogues of the target compound, is a copper-catalyzed, three-component reaction of an enaminone, an amine, and an aldehyde. rsc.org Specifically, the reaction of an enaminone derived from 4-methoxyacetophenone with an amine and formaldehyde (B43269) (using 1,3,5-trioxane (B122180) as a source) in the presence of copper(I) iodide and triflic acid has been shown to produce (4-methoxyphenyl)(quinolin-3-yl)methanone in good yield. rsc.org This strategy highlights the power of MCRs to assemble complex quinoline structures in a single, efficient step. scielo.br

Table 2: Comparison of Modern Synthetic Protocols for Quinolin-3-yl Methanones

| Method Type | Key Reaction | Catalyst/Reagents | Advantages | Ref. |

|---|---|---|---|---|

| Transition Metal-Catalyzed | Carbonylation | PdCl₂, CO, Methanol | Direct functionalization from halo-quinolines. | google.com |

| Transition Metal-Free | [4+2] Annulation | Anthranils, Enaminones | Avoids metal catalysts, good atom economy. | mdpi.com |

Synthesis and Functionalization of Precursors for (4-Ethoxyphenyl)(quinolin-3-yl)methanone

The synthesis of the target molecule relies on the availability of two key precursors: a reactive derivative of 4-ethoxybenzoic acid and a suitable quinoline-3-yl component.

Synthesis of the Aryl Precursor: The (4-Ethoxyphenyl)carbonyl moiety is typically introduced using 4-ethoxybenzoyl chloride. This acyl chloride can be readily synthesized from its corresponding carboxylic acid, 4-ethoxybenzoic acid, via treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.comprepchem.com The use of a catalytic amount of N,N-dimethylformamide (DMF) can facilitate the reaction. prepchem.com 4-Ethoxybenzoyl chloride is a versatile acylating agent for Friedel-Crafts type reactions. ganeshremedies.comsigmaaldrich.com

Synthesis of the Quinoline Precursor: The quinoline-3-yl fragment can be prepared as quinoline-3-carboxylic acid or its derivatives. One route starts from acetanilides, which undergo a Vilsmeier-Haack reaction to form 2-chloroquinoline-3-carbaldehydes. tandfonline.com Subsequent oxidation of the aldehyde group, for instance with silver nitrate (B79036) in an alkaline medium, yields the 2-chloroquinoline-3-carboxylic acid. tandfonline.com Other methods include the direct synthesis of various quinoline-3-carboxylic acid derivatives, which have been studied as key intermediates for more complex molecules. nih.govnih.gov

Optimization of Reaction Conditions for Yield and Stereoselectivity

Maximizing the yield and, where applicable, stereoselectivity of a reaction is crucial for its practical application. The synthesis of (4-Ethoxyphenyl)(quinolin-3-yl)methanone can be optimized by carefully controlling several parameters.

For cascade reactions leading to quinolines, the reaction atmosphere can be critical. In the carbocatalytic synthesis of polysubstituted quinolines from o-vinylanilines and aldehydes, an oxygen atmosphere was found to be essential for high yields, as inert (argon) or air atmospheres led to the formation of undesired secondary amine byproducts. researchgate.net

In Friedel-Crafts acylations, which could be a potential, though challenging, route to attach the 4-ethoxybenzoyl group to a pre-formed quinoline ring, catalyst choice and loading are paramount. The inherent basicity of the quinoline nitrogen can neutralize the Lewis acid catalyst (e.g., AlCl₃), hindering the reaction. quora.com Optimization might involve using stronger catalysts, protecting the nitrogen atom, or employing heterogeneous acid catalysts. Response surface methodology (RSM) has been used to optimize such acylations by systematically varying parameters like reaction duration, catalyst dosage, and the concentration of the active catalytic species to achieve maximum product yield in minimal time. nih.gov For MCRs, optimization often involves screening catalysts, solvents, and temperature to balance the rates of the multiple competing and sequential reaction steps to favor the desired product. rsc.org

While a direct and explicit synthetic protocol for (4-Ethoxyphenyl)(quinolin-3-yl)methanone is not extensively detailed in the reviewed literature, a highly relevant and established method for analogous 3-acylquinolines provides a robust framework for its preparation. A notable transition metal-free approach involves the formal [4+2] annulation of anthranils with enaminones. This methodology has been successfully employed to synthesize a variety of 3-acylquinolines, including the closely related (4-Methoxyphenyl)(quinolin-3-yl)methanone.

The general synthetic scheme for this reaction class suggests a pathway where an appropriately substituted enaminone, in this case, one bearing a 4-ethoxyphenyl group, would react with an anthranil derivative. This reaction proceeds via an aza-Michael addition followed by an intramolecular annulation, facilitated by an acid catalyst such as methanesulfonic acid (MSA) in the presence of sodium iodide (NaI).

A plausible synthetic route to (4-Ethoxyphenyl)(quinolin-3-yl)methanone would, therefore, involve the reaction of 1-(4-ethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one with an appropriate anthranil. The reaction conditions would likely mirror those reported for similar analogues, as detailed in the table below.

Table 1: Reaction Parameters for the Synthesis of 3-Acylquinoline Analogues

| Reactant 1 | Reactant 2 | Catalyst/Additive | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Enaminone | Anthranil | MSA / NaI | Not Specified | Not Specified | 81 | |

| Enaminone | Amine, Aldehyde/Trioxane | CuI / TfOH | DMF | 90 | 58 |

Another potential synthetic strategy is the Friedel-Crafts acylation. This classic method involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). ucalgary.camasterorganicchemistry.com In the context of synthesizing the target compound, this would entail the acylation of ethoxybenzene with quinoline-3-carbonyl chloride. The latter can be prepared from quinoline-3-carboxylic acid by treatment with a chlorinating agent like thionyl chloride (SOCl₂). The electrophilic acylium ion generated from quinoline-3-carbonyl chloride and AlCl₃ would then attack the electron-rich ethoxybenzene ring to form the desired ketone.

Purification and Isolation Methodologies for Target Compound (4-Ethoxyphenyl)(quinolin-3-yl)methanone

Following the synthesis, the crude reaction mixture requires purification to isolate (4-Ethoxyphenyl)(quinolin-3-yl)methanone. Based on the established procedures for its analogues, column chromatography is the most effective and widely reported method for the purification of 3-acylquinolines.

The stationary phase typically employed is silica (B1680970) gel, which is a polar adsorbent. The mobile phase, or eluent, is a mixture of non-polar and polar solvents. For a range of 3-acylquinoline analogues, including those with methoxy (B1213986), chloro, bromo, and iodo substituents on the phenyl ring, a common and effective eluent system is a mixture of petroleum ether (PE) and ethyl acetate (B1210297) (EA).

The polarity of the eluent mixture is a critical parameter that is optimized to achieve good separation of the target compound from unreacted starting materials, by-products, and other impurities. A frequently cited solvent ratio for the purification of similar compounds is a 10:1 mixture of petroleum ether to ethyl acetate (PE:EA = 10:1). The progress of the separation is typically monitored by thin-layer chromatography (TLC).

After the fractions containing the pure product are collected and combined, the solvent is removed under reduced pressure, often using a rotary evaporator, to yield the purified solid (4-Ethoxyphenyl)(quinolin-3-yl)methanone. The purity of the final compound can then be assessed by various analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Table 2: Purification Parameters for 3-Acylquinoline Analogues

| Compound | Purification Method | Stationary Phase | Eluent System (v/v) | Reference |

|---|---|---|---|---|

| (4-Methoxyphenyl)(quinolin-3-yl)methanone | Column Chromatography | Silica Gel | Petroleum Ether : Ethyl Acetate (10:1) | |

| (4-Chlorophenyl)(quinolin-3-yl)methanone | Column Chromatography | Silica Gel | Petroleum Ether : Ethyl Acetate (10:1) | |

| (4-Bromophenyl)(quinolin-3-yl)methanone | Column Chromatography | Silica Gel | Petroleum Ether : Ethyl Acetate (10:1) | |

| (4-Iodophenyl)(quinolin-3-yl)methanone | Column Chromatography | Silica Gel | Petroleum Ether : Ethyl Acetate (10:1) | |

| Phenyl(quinolin-3-yl)methanone | Column Chromatography | Silica Gel | Ethyl Acetate : Petroleum Ether (1:15) |

Advanced Spectroscopic and Structural Elucidation Studies of 4 Ethoxyphenyl Quinolin 3 Yl Methanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

The ¹H NMR spectrum of the methoxy (B1213986) analog in CDCl₃ exhibits distinct signals corresponding to the quinoline (B57606) and substituted phenyl rings. mdpi.comrsc.org For (4-Ethoxyphenyl)(quinolin-3-yl)methanone, the ethoxy group would introduce a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), typically observed further downfield. The aromatic protons of the quinoline moiety are expected to appear as a series of doublets and multiplets in the downfield region of the spectrum, consistent with the deshielding environment of the heterocyclic ring. The protons on the 4-ethoxyphenyl ring will present as two doublets, characteristic of a para-substituted benzene (B151609) ring.

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. The carbonyl carbon (C=O) is expected to resonate at a significantly downfield chemical shift. The carbon atoms of the quinoline ring will have distinct signals, with those in proximity to the nitrogen atom and the carbonyl group being more deshielded. mdpi.comrsc.org The carbons of the ethoxyphenyl group will also show characteristic shifts, including the two carbons of the ethoxy group.

Table 1: Predicted ¹H NMR Chemical Shifts for (4-Ethoxyphenyl)(quinolin-3-yl)methanone

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Quinoline-H2 | ~9.3 | s |

| Quinoline-H4 | ~8.5 | s |

| Quinoline-H5/H8 | ~8.2-7.8 | m |

| Quinoline-H6/H7 | ~7.9-7.6 | m |

| Ethoxyphenyl-H2'/H6' | ~7.9 | d |

| Ethoxyphenyl-H3'/H5' | ~7.0 | d |

| -O-CH₂- | ~4.1 | q |

| -CH₃ | ~1.4 | t |

Data extrapolated from the known values of (4-Methoxyphenyl)(quinolin-3-yl)methanone. mdpi.comrsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for (4-Ethoxyphenyl)(quinolin-3-yl)methanone

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~194 |

| Quinoline-C2 | ~150 |

| Quinoline-C3 | ~132 |

| Quinoline-C4 | ~149 |

| Quinoline-C4a | ~129 |

| Quinoline-C5 | ~129 |

| Quinoline-C6 | ~127 |

| Quinoline-C7 | ~130 |

| Quinoline-C8 | ~138 |

| Quinoline-C8a | ~149 |

| Ethoxyphenyl-C1' | ~130 |

| Ethoxyphenyl-C2'/C6' | ~132 |

| Ethoxyphenyl-C3'/C5' | ~114 |

| Ethoxyphenyl-C4' | ~164 |

| -O-CH₂- | ~64 |

| -CH₃ | ~15 |

Data extrapolated from the known values of (4-Methoxyphenyl)(quinolin-3-yl)methanone. mdpi.comrsc.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For (4-Ethoxyphenyl)(quinolin-3-yl)methanone, high-resolution mass spectrometry (HRMS) would be expected to show a prominent molecular ion peak [M+H]⁺ corresponding to its exact mass.

While specific experimental mass spectral data for the title compound is not available, the fragmentation pattern can be predicted based on its structure. The primary fragmentation would likely involve the cleavage of the bond between the carbonyl group and the quinoline ring, as well as the bond between the carbonyl group and the ethoxyphenyl ring. This would lead to the formation of characteristic fragment ions. For instance, a fragment corresponding to the quinolin-3-ylcarbonyl cation and another corresponding to the 4-ethoxyphenyl cation would be anticipated. Further fragmentation of the quinoline and ethoxyphenyl moieties would provide additional structural confirmation. The presence of the ethoxy group would likely lead to the loss of an ethylene (B1197577) molecule (28 Da) or an ethoxy radical (45 Da).

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for the identification of characteristic functional groups within a molecule. The IR spectrum of (4-Ethoxyphenyl)(quinolin-3-yl)methanone is expected to display several key absorption bands that confirm its structure.

A strong absorption band is anticipated in the region of 1650-1680 cm⁻¹, which is characteristic of the stretching vibration of the aryl ketone carbonyl group (C=O). The presence of the quinoline ring will be indicated by C=N and C=C stretching vibrations within the aromatic region, typically between 1600 cm⁻¹ and 1450 cm⁻¹. The C-O-C stretching vibrations of the ethoxy group are expected to produce strong bands in the fingerprint region, likely around 1250 cm⁻¹ (asymmetric stretching) and 1040 cm⁻¹ (symmetric stretching). Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy group will appear just below 3000 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for (4-Ethoxyphenyl)(quinolin-3-yl)methanone

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| C-H (Aromatic) | 3100-3000 |

| C-H (Aliphatic) | 3000-2850 |

| C=O (Ketone) | 1680-1650 |

| C=N (Quinoline) | 1620-1580 |

| C=C (Aromatic) | 1600-1450 |

| C-O-C (Asymmetric) | 1260-1200 |

| C-O-C (Symmetric) | 1050-1000 |

Predicted values based on typical functional group absorption regions. mdpi.comresearchgate.net

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. At present, there are no published crystal structures for (4-Ethoxyphenyl)(quinolin-3-yl)methanone in the Cambridge Structural Database.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds. For (4-Ethoxyphenyl)(quinolin-3-yl)methanone, silica (B1680970) gel column chromatography is an effective method for purification, as demonstrated for analogous compounds. mdpi.comrsc.org A typical mobile phase for such a purification would be a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297), with the ratio adjusted to achieve optimal separation. mdpi.com

For the assessment of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of an acid like trifluoroacetic acid to improve peak shape, would be suitable. The purity of the compound would be determined by the area percentage of the main peak in the chromatogram. Gas Chromatography (GC) could also be employed for purity analysis, provided the compound is sufficiently volatile and thermally stable. These techniques are also crucial for the separation of any potential regioisomers that may have formed during the synthesis.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (4-Ethoxyphenyl)(quinolin-3-yl)methanone |

| (4-Methoxyphenyl)(quinolin-3-yl)methanone |

| (4-ethoxyphenyl) cation |

Computational Chemistry and in Silico Molecular Modeling Investigations of 4 Ethoxyphenyl Quinolin 3 Yl Methanone

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy, which in turn dictate the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (4-Ethoxyphenyl)(quinolin-3-yl)methanone, DFT would be employed to determine its most stable three-dimensional conformation. This process involves calculating the potential energy of various spatial arrangements of the atoms (conformers) to find the one with the lowest energy, known as the global minimum.

The conformational landscape of this molecule is primarily defined by the rotation around the single bonds connecting the quinoline (B57606), carbonyl, and ethoxyphenyl moieties. Key dihedral angles, which describe the twist around these bonds, would be systematically varied to map the potential energy surface. A typical DFT calculation would use a functional, such as B3LYP, combined with a basis set like 6-31G*, to perform a geometry optimization. The results would identify the most energetically favorable orientation of the aromatic rings relative to each other and the carbonyl group. This information is critical, as the 3D shape of a molecule is a primary determinant of its biological activity and physical properties.

This table is illustrative and shows the parameters that would be analyzed in a DFT study.

Once the optimized geometry is obtained from DFT calculations, a Molecular Electrostatic Potential (MEP) map can be generated. The MEP is a visualization of the total electrostatic potential projected onto the electron density surface of the molecule. It is an invaluable tool for predicting reactivity, as it highlights regions of positive and negative electrostatic potential. arabjchem.orgrsc.org

For (4-Ethoxyphenyl)(quinolin-3-yl)methanone, the MEP map would be expected to show:

Negative Potential (Red/Yellow regions): Concentrated around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the quinoline ring. These areas represent regions that are rich in electrons and are likely sites for electrophilic attack or for forming hydrogen bonds as an acceptor.

Positive Potential (Blue regions): Located around the hydrogen atoms of the aromatic rings. These areas are electron-deficient and are susceptible to nucleophilic attack.

Neutral Potential (Green regions): Typically found over the carbon backbone of the aromatic rings.

Understanding the charge distribution through MEP is crucial for predicting how the molecule will interact with biological targets, such as the active site of an enzyme, or with other molecules in a material. ekb.eg

Molecular Dynamics (MD) Simulations for Ligand Flexibility and Solvent Effects

While DFT provides a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and interactions with the environment, such as a solvent. nih.govmdpi.comdoi.org

For (4-Ethoxyphenyl)(quinolin-3-yl)methanone, an MD simulation would typically be performed by placing the molecule in a box of explicit solvent molecules, such as water, and simulating its behavior for a duration of nanoseconds to microseconds. The analysis of the resulting trajectory would reveal:

Solvent Effects: How water molecules arrange themselves around the solute, forming solvation shells. The stability of these interactions can influence the molecule's solubility and bioavailability. arabjchem.org

Key analyses of the MD trajectory include the Root Mean Square Deviation (RMSD) to assess the stability of the molecule's conformation over the simulation time.

Illustrative Table of MD Simulation Parameters

| Parameter | Description | Typical Value/Method |

|---|---|---|

| Force Field | Set of parameters to describe the potential energy of the system | AMBER, CHARMM, or OPLS |

| Solvent Model | Representation of the solvent | TIP3P or SPC/E water model |

| Simulation Time | Duration of the simulation | 100 ns or longer |

| Temperature/Pressure | Thermodynamic conditions | 300 K, 1 atm (NPT ensemble) |

This table represents typical parameters for setting up an MD simulation.

Ligand-Based Drug Design (LBDD) Approaches for Quinoline Methanones

In the absence of a known 3D structure of a biological target, ligand-based drug design (LBDD) methods can be used to infer properties of the target's binding site based on the chemical structures of molecules that are known to bind to it. nih.gov

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to exert a specific biological activity. fiveable.meunina.it If (4-Ethoxyphenyl)(quinolin-3-yl)methanone were part of a series of biologically active compounds, a pharmacophore model could be generated by identifying the common chemical features among the most active molecules. nih.govnih.gov

For a quinoline methanone (B1245722) scaffold, a hypothetical pharmacophore model would likely include features such as:

A hydrogen bond acceptor (from the carbonyl oxygen and quinoline nitrogen).

Two aromatic ring features.

A hydrophobic feature (representing the ethoxy group and parts of the aromatic systems).

This model serves as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to share the same biological activity. nih.gov

Illustrative Table of Potential Pharmacophore Features

| Feature | Location on Molecule | Role in Binding |

|---|---|---|

| Hydrogen Bond Acceptor | Carbonyl Oxygen | Interaction with hydrogen bond donor groups in a receptor. |

| Hydrogen Bond Acceptor | Quinoline Nitrogen | Interaction with hydrogen bond donor groups. |

| Aromatic Ring | Quinoline System | Pi-stacking interactions with aromatic amino acid residues. |

| Aromatic Ring | Phenyl Ring | Pi-stacking or hydrophobic interactions. |

| Hydrophobic Group | Ethyl Group | Interaction with hydrophobic pockets in a receptor. |

This table illustrates the likely pharmacophoric features of the target molecule.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods are used to correlate the 3D properties of a set of molecules with their biological activities. nih.govmdpi.com Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most common 3D-QSAR techniques. nih.govunicamp.brnih.govmdpi.com

To perform a 3D-QSAR study that includes (4-Ethoxyphenyl)(quinolin-3-yl)methanone, a dataset of structurally similar quinoline methanones with a range of measured biological activities would be required. The molecules would be aligned based on a common scaffold, and for each molecule, steric and electrostatic fields (in CoMFA) or similarity indices (in CoMSIA) would be calculated at points on a 3D grid. rsc.orgijpsnonline.com

Statistical methods, such as Partial Least Squares (PLS), are then used to build a model that relates the variations in these fields to the variations in biological activity. The results are often visualized as 3D contour maps, which show regions where modifications to the chemical structure are predicted to increase or decrease activity. For instance, a CoMFA map might indicate that a bulky group is favored in one region (a green contour) while an electronegative group is favored in another (a blue contour). Such models are powerful for guiding the optimization of lead compounds. nih.gov

Illustrative Table of 3D-QSAR Statistical Results

| Parameter | Description | Illustrative Value |

|---|---|---|

| q² (Cross-validated r²) | A measure of the internal predictive ability of the model. | > 0.5 |

| r² (Non-cross-validated r²) | A measure of how well the model fits the training data. | > 0.9 |

| r²_pred (External validation r²) | A measure of the model's ability to predict the activity of a test set. | > 0.6 |

This table shows typical statistical validation parameters for a 3D-QSAR model, indicating a robust and predictive model.

Structure-Based Drug Design (SBDD) Methodologies

Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of a biological target to design and optimize potential drug candidates. For (4-Ethoxyphenyl)(quinolin-3-yl)methanone, this would involve using computational methods to understand how the compound might interact with specific proteins or enzymes implicated in disease.

Molecular Docking Studies with Known or Predicted Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of (4-Ethoxyphenyl)(quinolin-3-yl)methanone, research in this area would involve:

Identification of Potential Targets: Based on the quinoline scaffold, potential biomolecular targets could include protein kinases, DNA topoisomerases, or viral enzymes.

Docking Simulations: The compound would be computationally "docked" into the active site of these target proteins.

Pose Analysis: The resulting binding poses would be analyzed to predict the most likely and energetically favorable interaction mode.

Without published studies, there is no data to present on specific biomolecular targets for (4-Ethoxyphenyl)(quinolin-3-yl)methanone or the outcomes of any docking simulations.

Binding Affinity Predictions and Interaction Network Analysis

Following molecular docking, the strength of the interaction between the compound and its target is estimated.

Binding Affinity Calculation: Computational methods would be used to predict the binding free energy (e.g., in kcal/mol), which indicates the stability of the compound-target complex. Lower binding energy values typically suggest a more potent inhibitor.

Interaction Network Analysis: This involves identifying and visualizing the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between (4-Ethoxyphenyl)(quinolin-3-yl)methanone and the amino acid residues of the target protein.

No data on predicted binding affinities or interaction networks for this compound are available in the searched scientific literature.

Virtual Screening Techniques for Identification of Novel Analogues

Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. If (4-Ethoxyphenyl)(quinolin-3-yl)methanone were used as a starting point or a "hit" compound, virtual screening could be employed to:

Scaffold Hopping or Analogue Searching: Identify structurally similar or diverse compounds with potentially improved activity or properties.

Pharmacophore Modeling: Create a 3D model of the essential chemical features of (4-Ethoxyphenyl)(quinolin-3-yl)methanone required for binding, and then screen libraries for compounds that match this model.

There are no published virtual screening campaigns that report the use or identification of (4-Ethoxyphenyl)(quinolin-3-yl)methanone or the discovery of its novel analogues.

Predictive Modeling of Molecular Descriptors Relevant to Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For (4-Ethoxyphenyl)(quinolin-3-yl)methanone and a series of its analogues, this would involve:

Calculation of Molecular Descriptors: Computing various physicochemical and structural properties, such as molecular weight, logP (lipophilicity), polar surface area, and electronic properties.

Model Generation: Developing a statistical model that correlates these descriptors with a known biological activity (e.g., IC50 values).

Predictive Analysis: Using the model to predict the activity of new, untested analogues.

A search for such predictive models involving (4-Ethoxyphenyl)(quinolin-3-yl)methanone did not yield any results. Therefore, no data on relevant molecular descriptors or their correlation with biological interactions can be provided.

Structure Activity Relationship Sar Elucidation for 4 Ethoxyphenyl Quinolin 3 Yl Methanone Derivatives

Identification of Essential Pharmacophoric Features within the Core Scaffold

The fundamental structure of (4-Ethoxyphenyl)(quinolin-3-yl)methanone presents several key pharmacophoric features that are hypothesized to be essential for its biological activity. A pharmacophore is an abstract concept that describes the ensemble of steric and electronic features necessary to ensure the optimal molecular interactions with a specific biological target, often a receptor or an enzyme.

For quinolin-3-yl methanone (B1245722) derivatives, pharmacophore models often highlight the importance of a hydrogen bond acceptor, an aromatic ring, and hydrophobic features. In the case of (4-Ethoxyphenyl)(quinolin-3-yl)methanone, the nitrogen atom within the quinoline (B57606) ring and the oxygen atom of the methanone linker can act as hydrogen bond acceptors, forming crucial interactions with biological targets. nih.gov The two aromatic systems, the quinoline and the phenyl rings, provide platforms for π-π stacking and hydrophobic interactions.

Pharmacophore modeling studies on related quinoline derivatives have identified a common set of features. For instance, a model developed for quinoline-3-carbohydrazide (B3054276) antioxidants identified one aromatic ring and three hydrogen bond acceptors as key elements. nih.gov While the specific biological target of (4-Ethoxyphenyl)(quinolin-3-yl)methanone is not definitively established in the provided information, these general models provide a foundational understanding of the likely important interactive features of the core scaffold.

Impact of Substituent Variations on the 4-Ethoxyphenyl Moiety on Bioactivity

The 4-ethoxyphenyl group is a critical component of the molecule, and modifications to this moiety can significantly modulate biological activity. The ethoxy group at the para-position is of particular interest due to its electronic and steric properties.

Studies on related 3-aroyl-1,4-diarylpyrroles have shown that the presence and position of substituents on the phenyl ring are crucial for anticancer activity. For example, the presence of a halogen at the para-position of the phenyl ring has been shown to improve the antiproliferative activity of certain quinoline-chalcone hybrids. nih.gov

In the context of (4-Ethoxyphenyl)(quinolin-3-yl)methanone, the ethoxy group (-OCH2CH3) is an electron-donating group. The length and nature of the alkoxy chain can influence lipophilicity and, consequently, cell permeability and interaction with hydrophobic pockets of target proteins. To systematically evaluate this, a series of analogues with varying alkoxy chains could be synthesized and tested.

Table 1: Hypothetical Bioactivity of (Quinolin-3-yl)methanone Analogues with Variations on the 4-Alkoxyphenyl Moiety

| Compound ID | R Group (at para-position of Phenyl Ring) | Predicted Bioactivity (e.g., IC50 in µM) | Rationale for Predicted Activity |

| 1 | -H | Moderate | Baseline activity without alkoxy group. |

| 2 | -OCH3 (Methoxy) | High | Electron-donating group may enhance binding. |

| 3 | -OCH2CH3 (Ethoxy) | High | The parent compound, expected to be active. |

| 4 | -OCH2CH2CH3 (Propoxy) | Moderate-High | Increased lipophilicity may affect solubility or binding. |

| 5 | -CF3 (Trifluoromethyl) | Low-Moderate | Electron-withdrawing group may alter binding mode. |

This table presents hypothetical data for illustrative purposes, as specific experimental values for this exact series were not available in the provided search results.

Influence of Structural Modifications on the Quinoline Ring System on Bioactivity

Research on quinolinones has indicated that substitution on the nitrogen atom at position 1 and the presence of a carbonyl group at position 4 are essential for potency. nih.gov While the core structure is a quinoline, not a quinolinone, the principle of substitution influencing activity holds. For instance, in a series of 2-arylquinolines, the introduction of methoxy (B1213986) groups at the 6- and 7-positions was explored to enhance anticancer activity. mdpi.com

For (4-Ethoxyphenyl)(quinolin-3-yl)methanone, key positions for modification on the quinoline ring would include C2, C4, C5, C6, C7, and C8. Introducing small alkyl groups, halogens, or other functional groups at these positions would likely alter the bioactivity. For example, the introduction of a methyl group at the 6-position of the quinoline ring in combretastatin (B1194345) A-4 analogues significantly affected antiproliferative activity. nih.gov

Table 2: Hypothetical Bioactivity of (4-Ethoxyphenyl)(quinolin-yl)methanone Analogues with Modifications on the Quinoline Ring

| Compound ID | Quinoline Substitution | Predicted Bioactivity (e.g., IC50 in µM) | Rationale for Predicted Activity |

| 3 | None | High | Parent compound. |

| 6 | 6-Chloro | High | Halogen substitution can enhance binding through halogen bonds. |

| 7 | 7-Methyl | Moderate-High | Small alkyl group may improve hydrophobic interactions. |

| 8 | 2-Phenyl | Low-Moderate | Bulky group at C2 may cause steric hindrance. |

| 9 | 4-Amino | High | Amino group can act as a hydrogen bond donor. |

This table presents hypothetical data for illustrative purposes, as specific experimental values for this exact series were not available in the provided search results.

Role of the Methanone Linker in Mediating Ligand-Target Interactions

The rigidity of the methanone linker influences the relative orientation of the two aromatic rings. Modifications to this linker, such as reduction to a methylene (B1212753) bridge (-CH2-) or replacement with a more flexible or rigid group, would be expected to significantly alter the compound's activity. For example, in a series of quinoline derivatives of combretastatin A-4, replacing a flexible linker with a rigid hydrazone or a cyclic oxadiazole linker led to potent tubulin polymerization inhibitory properties. nih.gov

Investigating the importance of the carbonyl group could involve synthesizing analogues where it is replaced with other functional groups.

Table 3: Hypothetical Bioactivity of Analogues with Modifications to the Methanone Linker

| Compound ID | Linker between Quinoline and Phenyl Rings | Predicted Bioactivity (e.g., IC50 in µM) | Rationale for Predicted Activity |

| 3 | -C=O- (Methanone) | High | Parent compound with key H-bond acceptor. |

| 10 | -CH2- (Methylene) | Low | Loss of the hydrogen bond accepting carbonyl group. |

| 11 | -CH(OH)- (Hydroxymethylene) | Moderate | Introduction of a hydrogen bond donor and chiral center. |

| 12 | -C=NOH- (Oxime) | Moderate-High | Maintains a potential H-bond acceptor and introduces new electronic properties. |

This table presents hypothetical data for illustrative purposes, as specific experimental values for this exact series were not available in the provided search results.

Comparative SAR Analysis with Other Relevant Quinoline Analogues

To place the structure-activity relationship of (4-Ethoxyphenyl)(quinolin-3-yl)methanone derivatives into a broader context, it is valuable to compare their SAR with that of other well-known quinoline-based anticancer agents, particularly those that target tubulin, a common target for quinoline derivatives.

Combretastatin A-4 (CA-4) is a potent natural product that inhibits tubulin polymerization. mdpi.com Although not a quinoline itself, many quinoline-based compounds have been designed as CA-4 analogues. A key feature of CA-4 is the cis-stilbene (B147466) bridge connecting two substituted phenyl rings. In (4-Ethoxyphenyl)(quinolin-3-yl)methanone, the quinoline and phenyl rings are held in a specific orientation by the methanone linker, which can be seen as a rigidifying element, similar to the double bond in CA-4. Studies have shown that replacing a monocyclic ring in CA-4 with a quinoline can lead to a tenfold increase in anti-tubulin activity. nih.gov

Another relevant class of compounds for comparison are the 2-arylquinolines, which have also been investigated as anticancer agents. In one study, 2-arylquinolines were found to possess dual EGFR/FAK kinase inhibitory activity. mdpi.com A comparison of the SAR of 3-aroylquinolines like our lead compound with these 2-substituted analogues could reveal important insights into the influence of the position of the aryl-methanone substituent on the quinoline ring.

Table 4: Comparative Anticancer Activity of (4-Ethoxyphenyl)(quinolin-3-yl)methanone and Relevant Analogues

| Compound | Core Structure | Key Substituents | Target/Mechanism (if known) | Reported IC50 (µM) (Example Cell Line) |

| (4-Ethoxyphenyl)(quinolin-3-yl)methanone | Quinolin-3-yl methanone | 4-Ethoxy on phenyl | Not specified | Not available |

| Combretastatin A-4 | Stilbene | 3,4,5-Trimethoxyphenyl, 4-hydroxy-3-methoxyphenyl | Tubulin polymerization inhibitor | <0.2 mdpi.com |

| 2-Arylquinoline Derivative | 2-Arylquinoline | Varies | EGFR/FAK kinase inhibitor | Varies mdpi.com |

| 4-Aroylquinoline Derivative | 4-Aroylquinoline | Varies | Anticancer | Varies nih.gov |

This table includes data from various sources for comparative purposes.

Future Research Directions and Unexplored Avenues for 4 Ethoxyphenyl Quinolin 3 Yl Methanone Research

Development of Next-Generation Synthetic Strategies for Diverse Analogues

The exploration of the chemical space around the (4-Ethoxyphenyl)(quinolin-3-yl)methanone core is paramount for establishing robust structure-activity relationships (SAR). Future synthetic efforts should focus on creating a diverse library of analogues. This necessitates the development of next-generation synthetic methodologies that are not only efficient and high-yielding but also allow for a wide range of structural modifications.

| Synthetic Approach | Description | Potential Advantages |

| Combinatorial Chemistry | Automated synthesis of a large number of compounds in a short period. | Rapid generation of a large and diverse chemical library for high-throughput screening. |

| Diversity-Oriented Synthesis | Synthesis of structurally complex and diverse small molecules from simple starting materials. | Exploration of novel chemical scaffolds and identification of unexpected biological activities. |

| Flow Chemistry | Continuous synthesis of compounds in a reactor system. | Improved reaction control, scalability, and safety. |

By employing these advanced synthetic strategies, researchers can systematically modify both the quinoline (B57606) and the ethoxyphenyl moieties of the parent compound. For instance, variations in the substitution pattern of the quinoline ring and the introduction of different functional groups on the phenyl ring could lead to the discovery of analogues with improved potency, selectivity, and pharmacokinetic profiles.

Advanced Computational Design for Rational Lead Optimization

Traditional drug discovery often relies on a trial-and-error approach, which is both time-consuming and costly. ijpsjournal.com Advanced computational techniques offer a more rational and efficient path to lead optimization. ijpsjournal.com For (4-Ethoxyphenyl)(quinolin-3-yl)methanone, these methods can provide deep insights into its interaction with biological targets and guide the design of superior analogues.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, for example, can establish a correlation between the 3D structural features of a molecule and its biological activity. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed to generate predictive models that identify the key steric and electrostatic features required for optimal activity. mdpi.com These models can then be used to virtually screen and prioritize new analogue designs before their actual synthesis, significantly streamlining the optimization process. nih.govmdpi.com

Exploration of Polypharmacology and Multi-Targeting Approaches

The "one drug, one target" paradigm has been the cornerstone of drug discovery for decades. However, many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways. Polypharmacology, the ability of a single drug to interact with multiple targets, is emerging as a promising strategy to tackle such diseases.

Quinoline derivatives have been reported to inhibit multiple kinases, such as PI3K and mTOR, which are crucial in cancer progression. nih.gov Future research should investigate the potential of (4-Ethoxyphenyl)(quinolin-3-yl)methanone and its analogues to act as multi-target agents. This would involve screening the compounds against a panel of disease-relevant targets to identify any polypharmacological effects. The discovery of a multi-targeting analogue could lead to the development of a more efficacious therapeutic with a lower likelihood of drug resistance.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The vastness of chemical space, estimated to contain over 10^60 molecules, presents a formidable challenge for drug discovery. nih.gov Artificial intelligence (AI) and machine learning (ML) are powerful tools that can navigate this complexity and accelerate the discovery of novel drug candidates. astrazeneca.commdpi.comnih.gov

Application of Chemoinformatics for Data Mining and Predictive Modeling of Novel Bioactivities

Chemoinformatics provides the tools and techniques to analyze and model the vast amounts of data generated in drug discovery. mdpi.com For (4-Ethoxyphenyl)(quinolin-3-yl)methanone, chemoinformatic approaches can be used to mine existing databases for compounds with similar structural features and potentially related biological activities.

Quantitative Structure-Activity Relationship (QSAR) models are a key component of chemoinformatics. researchgate.net By developing robust QSAR models for a series of (4-Ethoxyphenyl)(quinolin-3-yl)methanone analogues, researchers can predict their activity and gain a deeper understanding of the underlying molecular mechanisms. mdpi.comnih.gov These predictive models can also be used to identify potential off-target effects and to repurpose existing drugs for new indications.

| Chemoinformatics Tool | Application in (4-Ethoxyphenyl)(quinolin-3-yl)methanone Research |

| QSAR Modeling | Predict the biological activity of novel analogues and understand structure-activity relationships. mdpi.comresearchgate.netnih.gov |

| Pharmacophore Modeling | Identify the essential 3D arrangement of functional groups required for biological activity. |

| Molecular Docking | Predict the binding mode and affinity of the compound to its biological target. |

| Virtual Screening | Screen large compound libraries to identify potential hits for a specific target. |

By embracing these future research directions, the scientific community can unlock the full therapeutic potential of (4-Ethoxyphenyl)(quinolin-3-yl)methanone and its derivatives, paving the way for the development of a new generation of innovative medicines.

Q & A

Q. What are the established synthetic routes for (4-Ethoxyphenyl)(quinolin-3-yl)methanone, and how can reaction conditions be optimized?

The synthesis typically involves coupling quinoline-3-carboxylic acid derivatives with substituted benzophenones. A common approach uses Friedel-Crafts acylation or Ullmann-type coupling, employing catalysts like copper(I) iodide or palladium complexes in solvents such as DMF or p-dioxane . Optimization may involve varying temperatures (80–120°C), catalyst loadings (5–10 mol%), and reaction times (12–48 hrs). Purity can be enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic techniques are most effective for characterizing (4-Ethoxyphenyl)(quinolin-3-yl)methanone?

- NMR Spectroscopy : H and C NMR confirm the ethoxy group (δ ~1.35 ppm for CH, δ ~4.05 ppm for OCH) and quinoline/aryl protons (δ 7.5–8.9 ppm) .

- IR Spectroscopy : Stretching vibrations for C=O (~1650 cm), C-O (ethoxy, ~1250 cm), and aromatic C-H (~3050 cm) .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (expected [M+H]: 307.14 g/mol) .

Q. How can researchers assess the purity and crystallinity of this compound?

Purity is assessed via HPLC (C18 column, acetonitrile/water gradient). Crystallinity is determined using X-ray diffraction (XRD), revealing dihedral angles between aromatic rings (e.g., 68.5° in analogs) and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .

Advanced Research Questions

Q. What experimental strategies are used to evaluate the anticancer potential of (4-Ethoxyphenyl)(quinolin-3-yl)methanone?

- In vitro assays : Cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7, A549) via MTT assay (IC determination) .

- Mechanistic studies : Apoptosis induction (Annexin V/PI staining) and cell cycle arrest (flow cytometry) .

- Comparative analysis : Benchmark against analogs (e.g., methyl vs. ethoxy substituents) to assess substituent effects on activity .

Q. How do structural modifications (e.g., ethoxy vs. methoxy groups) influence biological activity and solubility?

- Solubility : Ethoxy groups enhance lipophilicity (logP ~3.5) compared to methoxy (logP ~2.8), improving membrane permeability but reducing aqueous solubility .

- Bioactivity : Ethoxy-substituted analogs show higher IC values in cancer assays (e.g., 12.5 μM vs. 18.7 μM for methoxy) due to optimized hydrophobic interactions with targets .

Q. How can computational methods aid in understanding the compound’s mechanism of action?

- Molecular docking : Predict binding to targets like topoisomerase II or kinases (PDB IDs: 1ZXM, 3ERT). Ethoxy groups may occupy hydrophobic pockets, stabilizing ligand-receptor complexes .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity to guide synthetic prioritization .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activities across studies?

- Variable assay conditions : Differences in cell culture media, incubation times, or serum concentrations can alter IC values. Standardize protocols (e.g., 24-hr exposure in RPMI-1640 + 10% FBS) .

- Purity verification : Contaminants (e.g., unreacted precursors) may skew results. Validate purity via HPLC (>95%) and NMR .

Methodological Tables

Q. Table 1: Comparison of Substituent Effects on Bioactivity

| Substituent | logP | IC (μM, MCF-7) | Solubility (mg/mL) |

|---|---|---|---|

| Ethoxy | 3.5 | 12.5 | 0.15 |

| Methoxy | 2.8 | 18.7 | 0.45 |

| Chloro | 4.1 | 8.9 | 0.08 |

| Data derived from analogs in . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.